molecular formula C17H12F6O2 B8566608 2-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}-1-phenylethan-1-one CAS No. 345579-46-6

2-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}-1-phenylethan-1-one

Cat. No. B8566608
M. Wt: 362.27 g/mol
InChI Key: FQLPGYFOLQVTLE-UHFFFAOYSA-N
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Patent
US07939552B2

Procedure details

2-(3,5-Bis(trifluoromethyl)benzyloxymethyl)-2-phenyl-[1,3]dioxolane (50.72 g, 140 mmol) was dissolved in THF (300 mL), 60 mol/L hydrochloric acid (50 mL) was added thereto and the mixture was heated to reflux for 20 hours. After the solvent was evaporated in vacuo, water was added to the residue followed by extracting with chloroform. The organic layers were combined, washed with water and a saturated saline solution and dried over anhydrous sodium sulfate and the solvent was evaporated in vacuo to give 2-(3,5-bis(trifluoromethyl)-benzyloxy)-1-phenylethanone (48.90 g, 96%) as an oily product. 1H-NMR (DMSO-d6) δ: 4.82 (s, 2H), 5.07 (s, 2H), 7.53-7.57 (m, 2H), 7.66-7.69 (m, 1H), 7.94-7.96 (m, 2H), 8.03 (s, 1H), 8.11 (s, 2H).
Name
2-(3,5-Bis(trifluoromethyl)benzyloxymethyl)-2-phenyl-[1,3]dioxolane
Quantity
50.72 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([F:27])[C:3]1[CH:4]=[C:5]([CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1)[CH2:6][O:7][CH2:8][C:9]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)OCC[O:10]1.Cl>C1COCC1>[F:1][C:2]([F:27])([F:28])[C:3]1[CH:4]=[C:5]([CH:20]=[C:21]([C:23]([F:25])([F:26])[F:24])[CH:22]=1)[CH2:6][O:7][CH2:8][C:9]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:10]

Inputs

Step One
Name
2-(3,5-Bis(trifluoromethyl)benzyloxymethyl)-2-phenyl-[1,3]dioxolane
Quantity
50.72 g
Type
reactant
Smiles
FC(C=1C=C(COCC2(OCCO2)C2=CC=CC=C2)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated in vacuo, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
by extracting with chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(COCC(=O)C2=CC=CC=C2)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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